N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-24(27,17-25-23(26)16-18-7-6-10-22(15-18)28-2)21-13-11-20(12-14-21)19-8-4-3-5-9-19/h3-15,27H,16-17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWKNLVDDDUGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the hydroxypropyl group: This step involves the reaction of the biphenyl compound with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl derivative.
Attachment of the methoxyphenyl group: This can be done through an acylation reaction using 3-methoxybenzoyl chloride and the hydroxypropyl biphenyl compound in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups may facilitate binding to proteins or enzymes, while the hydroxypropyl group can enhance solubility and bioavailability. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance:
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., fluoro in , chloro in ): Increase lipophilicity and metabolic stability but may raise toxicity concerns .
Hydrogen Bonding and Solubility :
- The hydroxypropyl group in the target compound facilitates hydrogen bonding, contrasting with crystalline dichlorophenyl analogs () that form rigid dimers, reducing solubility .
Structural Complexity and Target Specificity :
- Larger molecules like Goxalapladib () exhibit high target specificity due to polycyclic cores and fluorine substitutions but face challenges in synthetic accessibility and bioavailability .
Cat. 3) or environmental persistence . The target compound’s methoxy and hydroxyl groups likely pose lower regulatory risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
